molecular formula C20H17Cl2N3O B2976907 N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide CAS No. 2034577-70-1

N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide

Cat. No. B2976907
CAS RN: 2034577-70-1
M. Wt: 386.28
InChI Key: JZSGQZDXCOJCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for cancer treatment.

Mechanism Of Action

MLN4924 inhibits the activity of NAE by binding to its active site, thereby preventing the activation of NEDD8. This leads to the accumulation of NEDD8-conjugated proteins, which in turn activates the tumor suppressor protein p53 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. MLN4924 has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the major advantages of MLN4924 is its selectivity towards cancer cells, which makes it a promising therapeutic agent for cancer treatment. However, MLN4924 has been shown to have limited efficacy in some cancer types, and its use may be limited by drug resistance and toxicity.

Future Directions

MLN4924 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in cancer patients. Future research should focus on identifying biomarkers that can predict the response to MLN4924 and developing strategies to overcome drug resistance. Additionally, the potential of MLN4924 in combination with other anticancer agents should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of MLN4924 involves several steps, including the reaction of 2,4'-bipyridine with 3-chloropropionyl chloride to form N-(3-chloropropionyl)-2,4'-bipyridine. This intermediate is then reacted with 3,4-dichlorobenzylamine to form the final product, MLN4924.

Scientific Research Applications

MLN4924 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of various cellular processes, including cell cycle progression, DNA replication, and DNA repair. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-17-5-3-14(12-18(17)22)4-6-19(26)25-13-16-2-1-9-24-20(16)15-7-10-23-11-8-15/h1-3,5,7-12H,4,6,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSGQZDXCOJCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide

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